N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C15H13BrClFN2O3S and its molecular weight is 435.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.95028 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Osteoclastogenesis and Bone Loss Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), which shares structural motifs with N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide, has been investigated for its osteoclast inhibitory activity. This compound was found to inhibit receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation in bone marrow-derived macrophage cells (BMMs), presenting a potential therapeutic strategy for anti-osteoporosis drugs. Specifically, variants of PMSA inhibited signaling pathways critical for osteoclast differentiation, with one variant preventing bone loss in ovariectomized (OVX) mouse models, suggesting its utility as a potential therapeutic agent for postmenopausal osteoporosis (Eunjin Cho et al., 2020).
Antipathogenic Activity
Research on thiourea derivatives, which share a common functional group with N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide, has demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. These results underscore the potential of such compounds for the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Radiochemistry for CB1 Cannabinoid Receptors
The feasibility of using a radiolabeled compound structurally related to N1-(4-bromo-2-fluorophenyl)-N2-(2-chlorophenyl)-N2-(methylsulfonyl)glycinamide for studying CB1 cannabinoid receptors in the brain by positron emission tomography (PET) has been demonstrated. This research highlights the potential of such compounds in developing diagnostic tools for neurological studies (R. Katoch-Rouse et al., 2003).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClFN2O3S/c1-24(22,23)20(14-5-3-2-4-11(14)17)9-15(21)19-13-7-6-10(16)8-12(13)18/h2-8H,9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUMTQGIBKLQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)Br)F)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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